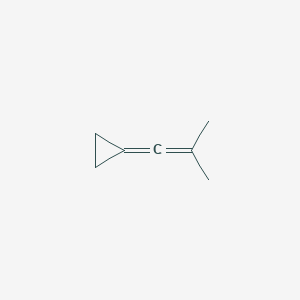
(2-Methylprop-1-en-1-ylidene)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylprop-1-en-1-ylidene)cyclopropane is a chemical compound known for its unique structure and reactivity It is characterized by a cyclopropane ring substituted with a 2-methylprop-1-en-1-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylprop-1-en-1-ylidene)cyclopropane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of cyclopropane derivatives and appropriate alkylating agents. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve the required quality standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(2-Methylprop-1-en-1-ylidene)cyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or hydrocarbons, and substitution reactions can result in a variety of substituted cyclopropane derivatives .
Scientific Research Applications
(2-Methylprop-1-en-1-ylidene)cyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Methylprop-1-en-1-ylidene)cyclopropane exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the strain in the cyclopropane ring and the electronic effects of the substituents. These factors contribute to its ability to participate in various chemical reactions and interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde
- Tetramethyl(2-methylprop-1-en-1-ylidene)cyclopropane
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it valuable for specific applications in research and industry .
Properties
CAS No. |
65220-84-0 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
InChI |
InChI=1S/C7H10/c1-6(2)5-7-3-4-7/h3-4H2,1-2H3 |
InChI Key |
RVZZPQVFNXWYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C1CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















